molecular formula C10H7BrF2N2 B1449184 4-Bromo-1-[(3,4-difluorophenyl)methyl]pyrazole CAS No. 1545587-66-3

4-Bromo-1-[(3,4-difluorophenyl)methyl]pyrazole

Cat. No.: B1449184
CAS No.: 1545587-66-3
M. Wt: 273.08 g/mol
InChI Key: JFSWKLXSOKEKKB-UHFFFAOYSA-N
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Description

4-Bromo-1-[(3,4-difluorophenyl)methyl]pyrazole is a substituted pyrazole compound designed for research and development applications. As a brominated pyrazole derivative, it serves as a versatile chemical intermediate for synthesizing more complex molecules. The presence of the bromine atom at the 4-position of the pyrazole ring makes it a suitable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, which are pivotal in medicinal chemistry for creating diverse compound libraries . The pyrazole scaffold is a privileged structure in drug discovery, known for its wide range of pharmacological activities . Researchers have found that pyrazole-based compounds can exhibit antibacterial, anticancer, anti-inflammatory, and antiviral properties, making this core structure a valuable starting point for the development of new therapeutic agents . The (3,4-difluorophenyl)methyl group attached to the pyrazole nitrogen may influence the compound's physicochemical properties and its interaction with biological targets, as fluorination is a common strategy to modulate a molecule's metabolic stability, lipophilicity, and binding affinity . While the specific mechanism of action for this compound is dependent on the final target and requires empirical determination, its primary research value lies in its role as a synthetic building block. It can be used to explore structure-activity relationships (SAR) in medicinal chemistry programs, particularly those focused on kinase inhibitors, 5-lipoxygenase (5-LO) inhibitors, or other enzymes where pyrazole derivatives have shown significant activity . This product is intended for research use by qualified laboratory professionals only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-bromo-1-[(3,4-difluorophenyl)methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF2N2/c11-8-4-14-15(6-8)5-7-1-2-9(12)10(13)3-7/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSWKLXSOKEKKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(C=N2)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation

  • Starting Materials: Appropriate aryl hydrazines (in this case, 3,4-difluorophenylhydrazine) and carbonyl compounds (typically α,β-unsaturated ketones or aldehydes).
  • Reaction Conditions: Condensation under acidic or neutral conditions, often involving reflux in solvents such as ethanol or acetic acid.
  • Outcome: Formation of the pyrazole ring with the nitrogen atoms positioned for further substitution.

Bromination at the 4-Position

  • Reagents: Brominating agents such as N-bromosuccinimide (NBS) or elemental bromine.
  • Reaction Conditions: Controlled bromination to selectively introduce bromine at the 4-position of the pyrazole ring.
  • Solvents: Commonly dichloromethane or acetonitrile.
  • Notes: The reaction is typically monitored by thin-layer chromatography (TLC) to avoid polybromination.

N-Alkylation with 3,4-Difluorobenzyl Group

  • Reagents: 3,4-Difluorobenzyl halides (e.g., 3,4-difluorobenzyl bromide or chloride).
  • Base: Potassium carbonate or sodium hydride to deprotonate the pyrazole nitrogen.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Reaction Conditions: Stirring at room temperature or mild heating.
  • Outcome: Formation of the N-1 substituted pyrazole with the 3,4-difluorophenylmethyl group.

Representative Reaction Scheme

Step Reaction Type Reagents/Conditions Product Intermediate
1 Pyrazole formation 3,4-Difluorophenylhydrazine + carbonyl compound, reflux in ethanol Unsubstituted pyrazole
2 Bromination NBS, dichloromethane, room temperature 4-Bromopyrazole
3 N-Alkylation 3,4-Difluorobenzyl bromide, K2CO3, DMF, room temperature This compound

Detailed Reaction Parameters and Yields

Step Reagent/Condition Details Reaction Time Temperature Yield (%) Notes
Pyrazole formation 3,4-Difluorophenylhydrazine (1 eq), α,β-unsaturated ketone (1 eq), ethanol, reflux 4-6 hours 78-80°C 75-85 Purification by recrystallization
Bromination NBS (1.1 eq), dichloromethane, stirring 1-2 hours 25°C 80-90 Avoid excess NBS to prevent dibromination
N-Alkylation 3,4-Difluorobenzyl bromide (1.2 eq), K2CO3 (2 eq), DMF, stirring 12-24 hours 40-60°C 70-80 Purification by column chromatography

Analytical and Purity Data

  • Molecular Weight: 273.08 g/mol.
  • Purity: Typically >95% after purification.
  • Characterization: Confirmed by NMR (1H and 13C), mass spectrometry, and elemental analysis.
  • Spectral Data: The presence of bromine and fluorine atoms is confirmed by characteristic shifts in NMR and isotopic patterns in MS.

Research Findings and Optimization

  • The choice of base and solvent in the N-alkylation step significantly affects the yield and selectivity.
  • Using potassium carbonate in DMF provides good yields with minimal side reactions.
  • Bromination with NBS is preferred over elemental bromine for better control and safety.
  • Reaction times and temperatures are optimized to balance conversion and minimize decomposition.

Summary Table of Preparation Methods

Method Aspect Description Advantages Limitations
Pyrazole ring formation Condensation of aryl hydrazine and carbonyl Straightforward, high yield Requires pure starting materials
Bromination NBS-mediated selective bromination Controlled, high selectivity Requires careful monitoring
N-Alkylation Base-mediated alkylation with benzyl halide High regioselectivity Longer reaction times

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-bromo-1-[(3,4-difluorophenyl)methyl]pyrazole. The compound has shown significant antiproliferative effects against various cancer cell lines:

Cancer TypeCell LineIC50 Value
Breast CancerMDA-MB-231Not specified
Liver CancerHepG2Not specified
Colorectal CancerHCT1167.76 µM
Ovarian CancerOVCAR-89.76 µM

Studies indicate that the presence of fluorine atoms enhances the potency of these compounds against cancer cells by modulating their interactions with biological targets .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that pyrazole derivatives exhibit activity against various bacterial strains:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and Klebsiella pneumoniae.
  • Gram-negative Bacteria : Showed activity against Escherichia coli and Pseudomonas aeruginosa.

The minimum inhibitory concentration (MIC) values for selected strains are as follows:

Bacterial StrainMIC Value
Staphylococcus aureus1 µg/mL
Klebsiella pneumoniae2 µg/mL
Escherichia coli0.5 µg/mL
Pseudomonas aeruginosa1 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit cytokine production (e.g., TNF-α and IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Case Studies and Research Findings

A notable study focused on the structure-activity relationship (SAR) of pyrazole derivatives revealed that specific substitutions significantly enhance biological activity. The incorporation of fluorine atoms in the phenyl group was correlated with increased potency against cancer cell lines. Additionally, investigations into the compound's selectivity as a kinase inhibitor showed significant selectivity towards the Akt family of kinases, which play a crucial role in cancer signaling pathways .

Another investigation evaluated a series of pyrazole derivatives for their FLT3 and CDK inhibition capabilities. A derivative exhibited potent inhibitory activities with IC50 values in the nanomolar range, correlating with effective tumor regression in xenograft models .

Mechanism of Action

The mechanism of action of 4-Bromo-1-[(3,4-difluorophenyl)methyl]pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table highlights key structural differences and similarities between 4-Bromo-1-[(3,4-difluorophenyl)methyl]pyrazole and selected analogs:

Compound Name Substituents Halogen Key Structural Features Biological Activity (if reported) Reference
This compound 3,4-difluorophenylmethyl, Br Br Planar pyrazole ring; intramolecular H-bonding inferred Not explicitly reported Target Compound
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole Methyl, CF₃ Br Electron-withdrawing CF₃ group; increased lipophilicity Similar compounds show antimicrobial activity
4-Chloro-1-(4-fluorophenyl)pyrazole derivative 4-fluorophenyl, Cl Cl Smaller halogen (Cl); reduced steric hindrance Antimicrobial activity reported
4-Bromo-1-(4-methylphenyl)pyrazole 4-methylphenyl Br Methyl group enhances lipophilicity Safety data available (GHS)
4-Bromo-3-(heptafluoropropyl)-5-phenyl-1H-pyrazole Heptafluoropropyl, phenyl Br Bulky fluorinated substituent; high electronegativity No activity reported; structural focus

Key Observations:

  • Halogen Effects : Bromine (Br) in the target compound may enhance binding affinity via halogen bonding compared to chlorine (Cl) in analogs . For example, chloro derivatives in exhibited antimicrobial activity, suggesting bromo analogs could have similar or enhanced efficacy due to stronger intermolecular interactions .
  • Substituent Influence : The 3,4-difluorophenylmethyl group introduces both lipophilicity and steric effects, differing from trifluoromethyl (CF₃) groups in , which are more electron-withdrawing .
  • Crystal Packing : Analogs like 4-[2-(4-Bromophenyl)hydrazinylidene]pyrazole () exhibit intramolecular hydrogen bonds (N–H···O) and Br···Br contacts (3.51 Å), which stabilize crystal structures and may influence solubility .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The difluorophenylmethyl group in the target compound likely increases logP compared to methyl-substituted analogs (e.g., 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole) but less than heptafluoropropyl derivatives .
  • Metabolic Stability : Fluorine atoms in the 3,4-difluorophenyl group may reduce oxidative metabolism, similar to CF₃-containing compounds in .

Research Findings and Therapeutic Potential

  • Antimicrobial Activity : Chloro-pyrazole analogs (e.g., 4-(4-chlorophenyl)-2-thiazole derivatives) show activity against DNA gyrase, suggesting bromo derivatives could target similar enzymes .
  • Structural Insights : The planar pyrazole ring in analogs (e.g., ) facilitates π-π interactions with biological targets, while Br···Br contacts may influence crystal packing and solubility .

Biological Activity

4-Bromo-1-[(3,4-difluorophenyl)methyl]pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a difluorophenylmethyl group, which enhance its reactivity and selectivity for various biological targets. This article reviews the biological activity of this compound, focusing on its medicinal applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12H10BrF2N2C_{12}H_{10}BrF_2N_2, with a molecular weight of approximately 301.13 g/mol. The structure is characterized by a five-membered pyrazole ring, a bromine substituent at the fourth position, and a difluorobenzyl group.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including E. coli and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these strains were reported to be as low as 1 µg/mL, showcasing its potential as an antimicrobial agent .

Bacterial Strain MIC (µg/mL)
E. coli1
Bacillus subtilis1
Staphylococcus aureus0.5

Anti-inflammatory and Analgesic Effects

The compound has also been evaluated for anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammation markers and pain response, suggesting potential use in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects primarily involves interaction with specific enzymes and receptors. The difluorophenyl group enhances binding affinity to target proteins, which may include cyclooxygenase (COX) enzymes involved in the inflammatory response .

Study on Anticancer Activity

A study investigating the anticancer properties of pyrazole derivatives found that compounds similar to this compound inhibited the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The IC50 values ranged from 39.70 µM to lower concentrations depending on structural modifications .

Comparative Analysis with Similar Compounds

Comparative studies with other pyrazole derivatives indicate that the presence of the difluorobenzyl group significantly enhances biological activity. For instance:

Compound Activity IC50/MIC Values
This compoundAntimicrobial, Anti-inflammatoryMIC: 1 µg/mL
4-BromopyrazoleLower selectivityMIC: >10 µg/mL
1-Bromo-4-(difluoromethyl)benzeneDifferent propertiesNot specified

Q & A

Q. Example Reaction Table :

StepReagents/ConditionsYield (%)Reference
CyclizationHydrazine hydrate, ethanol, reflux65–75
BrominationNBS, DMF, 0°C to RT80–85
Alkylation(3,4-Difluorophenyl)methyl bromide, K₂CO₃, DMF70–75

How is the structural identity of this compound confirmed in research settings?

Answer:

  • Spectroscopy :
    • 1^1H/13^13C NMR : Distinct signals for Br (deshielding at δ 7.5–8.5 ppm) and CF₂ groups (coupling patterns 2JFF^2J_{F-F} = 18–22 Hz) .
    • HRMS : Isotopic peaks for 79^{79}Br/81^{81}Br (1:1 ratio) confirm molecular weight .
  • X-ray Crystallography : Single-crystal analysis reveals dihedral angles (e.g., 74.91° between pyrazole and fluorophenyl rings) and intermolecular interactions (C–H···π, π–π stacking) critical for stability .

Q. Crystallographic Data (Example) :

ParameterValueReference
Space GroupP2₁2₁2₁
Dihedral Angle (Pyrazole vs. Fluorophenyl)74.91°
Hydrogen BondsN–H···O, C–H···Br

How should researchers address contradictory biological activity data observed for pyrazole derivatives in different assays?

Answer:

  • Reproducibility : Re-synthesize compounds with ≥95% purity (HPLC-validated) and test across multiple cell lines .
  • Assay Standardization : Use NIH/NCATS guidelines for cytotoxicity (e.g., MTT assay) and enzyme inhibition (IC₅₀ determinations) .
  • SAR Analysis : Compare substituent effects; e.g., fluorophenyl groups may enhance logP but reduce solubility, altering activity .
  • Computational Validation : Molecular docking (AutoDock Vina) predicts binding affinities to explain discrepancies (e.g., low activity in vitro vs. high in silico affinity) .

What strategies are effective in optimizing the pharmacological profile of this compound derivatives?

Answer:

  • Substituent Engineering :
    • Electron-withdrawing groups (-CF₃) at pyrazole 3-position improve metabolic stability .
    • Bioisosteric replacement of Br with -CN maintains steric bulk while reducing toxicity .
  • Prodrug Design : Esterification of polar groups enhances oral bioavailability (e.g., ethyl ester prodrugs) .
  • ADME Studies : LC-MS/MS evaluates logP (target: 2–4), plasma protein binding, and CYP450 interactions .

Q. SAR Table (Example) :

DerivativeModificationIC₅₀ (μM)logP
Parent CompoundNone10.23.1
3-CF₃ Analog-CF₃ at C35.83.5
4-CN Analog-CN replaces Br8.12.9

What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves, safety goggles, and lab coats to prevent exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation .
  • Storage : Airtight containers under N₂ at 2–8°C .
  • Waste Disposal : Neutralize spills with activated charcoal; dispose via hazardous waste protocols .

How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT Calculations : B3LYP/6-31G(d) optimizations identify electrophilic centers (e.g., C-Br bond polarization) .
  • Transition State Analysis : QM/MM methods locate energy barriers for SNAr pathways (e.g., activation energy ~25 kcal/mol) .
  • Solvent Effects : COSMO-RS models predict higher reaction rates in DMSO vs. DMF due to better solvation of intermediates .

Q. Computational Results (Example) :

ParameterValueReference
C-Br Bond Length1.89 Å
Activation Energy (SNAr)24.7 kcal/mol
Solvent Dielectric (DMSO)46.7

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-[(3,4-difluorophenyl)methyl]pyrazole
Reactant of Route 2
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4-Bromo-1-[(3,4-difluorophenyl)methyl]pyrazole

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